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Introduction
Triton X-100 is a non-ionic detergent widely employed in biochemical and molecular biology

applications for the solubilization of membrane proteins.[1][2] Its amphipathic nature,

characterized by a hydrophilic polyethylene oxide chain and a hydrophobic aromatic

hydrocarbon group, allows it to effectively disrupt lipid bilayers while often preserving the native

structure and function of the protein of interest.[1] This makes it a valuable tool for extracting

membrane proteins for various downstream applications, including immunoprecipitation,

Western blotting, and functional assays.[3][4] Unlike ionic detergents, which are often

denaturing, the mild, non-denaturing properties of Triton X-100 make it suitable for isolating

proteins in their biologically active form.[5][6]

Physicochemical Properties of Triton X-100
The efficacy of a detergent is dictated by its physicochemical properties. Understanding these

characteristics is crucial for optimizing solubilization protocols.
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Property Value References

Detergent Class
Non-ionic polyoxyethylene

surfactant
[3][7]

Average Molecular Weight ~625 - 647 g/mol [3][6][7]

Critical Micelle Concentration

(CMC)

0.2 - 0.9 mM (approx. 0.012% -

0.058% w/v)
[1][3][7]

Aggregation Number 100 - 155 [2][7]

Micelle Molecular Weight ~80,000 - 90,000 g/mol [2][7]

Cloud Point 64 - 65°C [2][7]

Dialyzable No [7]

Principle of Membrane Protein Solubilization
Solubilization of membrane proteins is a multi-step process that relies on the detergent

concentration being above its Critical Micelle Concentration (CMC).[5][8] Below the CMC,

detergent molecules exist as monomers. Above the CMC, they self-assemble into micelles.

Membrane Partitioning: Detergent monomers partition into the lipid bilayer.

Lipid-Detergent Micelle Formation: As the detergent concentration increases, the bilayer

becomes saturated, leading to the formation of mixed micelles containing both lipids and

detergent molecules.

Protein-Detergent Micelle Formation: Finally, individual membrane proteins are encapsulated

within detergent micelles, effectively solubilizing them in the aqueous buffer.[9] The

hydrophobic regions of the protein are shielded by the detergent's hydrophobic tails, while

the hydrophilic heads interact with the aqueous environment.[5]
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Step 1: Detergent monomers partition into the lipid bilayer

Step 2: Formation of mixed lipid-detergent micelles

Step 3: Solubilized protein in a detergent micelle

Click to download full resolution via product page

Caption: Mechanism of membrane protein solubilization by Triton X-100.

Application Notes
Advantages of Triton X-100:

Mild and Non-denaturing: It is less harsh than ionic detergents, making it ideal for preserving

protein structure and function.[3][5] It breaks lipid-lipid and lipid-protein interactions but

generally not protein-protein interactions.[6][10]

Versatility: Widely used for general cell lysis and extraction of membrane proteins for a broad

range of functional and structural studies.[3]

Limitations and Considerations:
Protein Dependent Efficacy: The effectiveness of Triton X-100 can be protein-specific. While

it may efficiently solubilize one protein, it can lead to the degradation or denaturation of more

labile protein complexes.[3][9] For example, while Triton X-100 efficiently solubilized a

photosynthetic superassembly from Rhodobacter capsulatus (>95%), it caused significant

degradation of the labile light-harvesting complex I (LHI).[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1239919?utm_src=pdf-body-img
https://www.benchchem.com/product/b1239919?utm_src=pdf-body
https://www.benchchem.com/product/b1239919?utm_src=pdf-body
https://www.benchchem.com/pdf/ASB_14_vs_Triton_X_100_A_Comparative_Guide_for_Membrane_Protein_Solubilization.pdf
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/detergents-cell-lysis-protein-extraction.html
https://www.novoprolabs.com/support/articles/detergent-types-and-critical-micelle-concentrations-cmc-202309301591.html
https://www.researchgate.net/post/What-is-the-function-of-Triton-X-100-in-TTBS-washing-buffer-for-western-blot-analysis
https://www.benchchem.com/pdf/ASB_14_vs_Triton_X_100_A_Comparative_Guide_for_Membrane_Protein_Solubilization.pdf
https://www.benchchem.com/product/b1239919?utm_src=pdf-body
https://www.benchchem.com/pdf/ASB_14_vs_Triton_X_100_A_Comparative_Guide_for_Membrane_Protein_Solubilization.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3593792/
https://www.benchchem.com/product/b1239919?utm_src=pdf-body
https://www.benchchem.com/pdf/ASB_14_vs_Triton_X_100_A_Comparative_Guide_for_Membrane_Protein_Solubilization.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disruption of Interactions: Although generally mild, it can still disrupt some sensitive protein-

protein interactions.[3]

Non-Dialyzable: Due to its large micelle size, Triton X-100 is not easily removed by dialysis,

which can be a consideration for certain downstream applications.[7]

Optimization is Key: The optimal concentration of Triton X-100 must be determined

empirically to effectively solubilize the protein of interest without causing denaturation.[1][11]

A detergent-to-protein ratio of around 10:1 is often required to fully exchange native lipid

interactions for detergent ones.[5]

Experimental Protocols
Protocol 1: General Solubilization of Membrane Proteins
from Cultured Cells
This protocol provides a general framework for extracting membrane proteins from a pellet of

cultured mammalian cells.[3][11]

Materials:

Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v)

Triton X-100.

Protease and Phosphatase Inhibitor Cocktails: (e.g., Roche cOmplete™, PhosSTOP™). Add

fresh to the lysis buffer immediately before use.

Phosphate-Buffered Saline (PBS), ice-cold.

Cultured cells.

Cell scraper.

Microcentrifuge and tubes.

Methodology:
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Cell Harvest: Aspirate the culture medium. Wash the cells with ice-cold PBS. Scrape the

cells and transfer them to a pre-chilled microcentrifuge tube.

Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.

Lysis: Resuspend the cell pellet in ice-cold Triton X-100 Lysis Buffer supplemented with

protease and phosphatase inhibitors. A common starting point is to use 500 µL of buffer for a

cell pellet from a 10 cm dish.

Solubilization: Incubate the lysate on a rotator or wheel at 4°C for 30-60 minutes to facilitate

lysis and membrane protein solubilization.[3][12] Occasional vortexing can also be

performed.[3]

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 - 17,000 x g) for 15 minutes at

4°C to pellet insoluble cellular debris, such as cytoskeletal components and nuclei.[3]

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized

membrane proteins. Avoid disturbing the pellet. The sample is now ready for downstream

analysis or further purification.[8]
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Start: Cultured Cell Monolayer

Harvest Cells
(Wash with PBS, Scrape)

Pellet Cells
(500 x g, 5 min, 4°C)

Resuspend in Lysis Buffer
(1% Triton X-100 + Inhibitors)

Incubate on Rotator
(30-60 min, 4°C)

Clarify Lysate (Centrifuge)
(>14,000 x g, 15 min, 4°C)

Collect Supernatant

End: Solubilized Protein Fraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1239919?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

